Tricetinidin chloride

Description

Classification within the Anthocyanidin and Flavonoid Families

Tricetinidin chloride belongs to the extensive and diverse flavonoid family of polyphenolic compounds. sorghumbase.org Flavonoids are secondary metabolites in plants and share a common 15-carbon skeleton structure (C6-C3-C6), which consists of two phenyl rings and a heterocyclic ring. scispace.com This broad family is further divided into several classes based on structural variations, including flavones, flavonols, and anthocyanins. ebiohippo.comuib.no

Anthocyanins are water-soluble pigments responsible for many of the red, purple, and blue colors seen in plants. researchgate.netresearchgate.net The core structure of an anthocyanin is the aglycone form, known as an anthocyanidin, which is based on the flavylium (B80283) (2-phenylbenzopyrylium) ion. scispace.com

Tricetinidin is specifically classified as a 3-deoxyanthocyanidin. wikipedia.org This subclass is distinguished from the more common anthocyanidins by the absence of a hydroxyl group at the C-3 position of the heterocyclic C-ring. jobelyn.com.ng This structural difference confers unique properties, such as increased stability under certain conditions, compared to other anthocyanidins. jobelyn.com.ngusda.gov

Table 1: Hierarchical Classification of Tricetinidin

| Level | Class | Subclass | Specific Compound |

|---|---|---|---|

| Family | Flavonoids | ||

| Class | Anthocyanins | ||

| Subclass | Anthocyanidins | 3-Deoxyanthocyanidins | |

| Compound | Tricetinidin |

Historical Context of Tricetinidin Discovery and Initial Research

The study of Tricetinidin is closely linked to research on the chemical components of tea. The compound was identified in black tea (Camellia sinensis) infusions. wikipedia.org Initial research in the early 1980s focused on separating the various components of black tea, which led to the characterization of compounds like Tricetinidin. wikipedia.org

Subsequent studies determined that Tricetinidin in black tea is not directly present in the fresh tea leaf but is a product formed during the manufacturing process. It results from the oxidative degallation of epigallocatechin gallate (EGCG), a highly abundant catechin (B1668976) in green tea. wikipedia.orgresearchgate.net The enzymatic oxidation that occurs during the fermentation stage of black tea production leads to complex molecular rearrangements and the formation of new polyphenolic compounds, including Tricetinidin. researchgate.net

Significance of this compound as a Subject of Academic Inquiry

The academic interest in this compound stems largely from its identity as a 3-deoxyanthocyanidin. This class of compounds is noted for being rarer in nature than other anthocyanidins and possessing enhanced stability, making them of interest as potential natural food colorants. jobelyn.com.ngusda.govrsc.org

Research has been devoted to understanding the unique bioactive properties of 3-deoxyanthocyanidins. healthforeverng.com Studies have indicated that this class of compounds exhibits antioxidant, anti-inflammatory, and antiproliferative activities. healthforeverng.comresearchgate.net Their potential to combat chronic diseases has prompted significant scientific investigation. healthforeverng.com Specifically, 3-deoxyanthocyanidins have been shown to be effective inhibitors of certain cancer cell lines in vitro. rsc.orgresearchgate.net

While much of the research has focused on the broader 3-deoxyanthocyanidin class, particularly compounds like luteolinidin (B1216485) and apigeninidin (B191520) found in sorghum, Tricetinidin itself has been a subject of specific inquiry, although to a lesser extent. jobelyn.com.ngresearchgate.net For instance, one study compared the protective effects of Tricetinidin against oxidative stress in rat kidney cells with other antioxidants, highlighting its potential bioactivity. acs.org Its presence in black tea, one of the most consumed beverages worldwide, also makes it a relevant compound in food chemistry and metabolomics research. maxapress.com The availability of this compound as a chemical standard allows researchers to accurately identify and quantify it in various samples and to explore its biological properties in dedicated studies. ebiohippo.com

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 5-(5,7-dihydroxychromenylium-2-yl)benzene-1,2,3-triol chloride |

| Chemical Formula | C₁₅H₁₁ClO₆ |

| Molar Mass | 322.7 g/mol |

| Appearance | Intense red-colored solid |

| CAS Number | 65618-21-5 |

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(5,7-dihydroxychromenylium-2-yl)benzene-1,2,3-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6.ClH/c16-8-5-10(17)9-1-2-13(21-14(9)6-8)7-3-11(18)15(20)12(19)4-7;/h1-6H,(H4-,16,17,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRWCRMKQPGZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[O+]C2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561012 | |

| Record name | Tricetinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65618-21-5 | |

| Record name | 1-Benzopyrylium, 5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65618-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricetinidin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065618215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricetinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICETINIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US6S794JZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

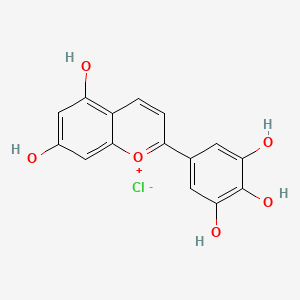

Structural Chemistry of Tricetinidin Chloride

Fundamental Flavylium (B80283) Cation Core Structure

The foundational structure of Tricetinidin chloride is the flavylium cation. This is an oxonium ion based on a core scaffold known as chromenylium (or benzopyrylium), which consists of a bicyclic system, linked to a phenyl group at the C2 position. wikipedia.org The flavylium cation is the central structure for all anthocyanidins and is characterized by a positive charge that can be delocalized across the molecule, a key feature contributing to its color and reactivity. wikipedia.org This aromatic system forms the backbone upon which various substituents are placed, defining the specific identity and properties of the resulting compound.

Substituent Pattern Analysis of the Tricetinidin Aglycone

Tricetinidin is the aglycone form, meaning it is the core flavonoid structure without any attached sugar moieties. The specific identity of Tricetinidin is defined by the pattern of hydroxyl (-OH) groups attached to its flavylium core.

The structure is characterized by:

A-Ring: Two hydroxyl groups located at the C5 and C7 positions.

B-Ring: Three hydroxyl groups located at the C3', C4', and C5' positions.

A notable feature of Tricetinidin is the absence of a hydroxyl group at the C3 position of the central C-ring, which classifies it as a 3-deoxyanthocyanidin. wikipedia.orgwikipedia.org The chloride ion (Cl⁻) is present to balance the positive charge of the flavylium cation. Tricetinidin can be found in infusions of black tea, where it is believed to form from the oxidative degallation of epigallocatechin gallate (EGCG). wikipedia.org

| Identifier | Value |

|---|---|

| Chemical Name | 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyrylium chloride |

| Synonym | 3',4',5,5',7-Pentahydroxyflavylium chloride chemicalbook.com |

| Molecular Formula | C15H11ClO6 chemicalbook.comchemfaces.comsinfoochem.com |

| Molecular Weight | 322.7 g/mol chemicalbook.comchemfaces.comsinfoochem.com |

| CAS Number | 65618-21-5 chemfaces.comsinfoochem.comnih.gov |

Covalently Modified Forms and Research Derivatives

In research, the Tricetinidin aglycone can be covalently modified to study its properties or to create derivatives with altered characteristics. These modifications are common in the study of flavonoids to understand their stability, solubility, and biological activity.

Glycosylation is a common modification of anthocyanidins in nature, involving the attachment of one or more sugar units (like glucose, galactose, or arabinose) to the aglycone core via an O-glycosidic bond. researchgate.net For anthocyanidins in general, glycosylation at the C3 position significantly increases the stability of the flavylium cation. nih.gov While Tricetinidin is a 3-deoxyanthocyanidin, glycosylation can occur at other available hydroxyl groups, such as those at C5 or C7. These modifications enhance water solubility and can alter the color and stability of the compound.

Acylation is the process of adding an acyl group (R-C=O) to a molecule. In flavonoids, this typically occurs on the sugar moieties of glycosylated forms, where aliphatic or aromatic acids attach to the sugar's hydroxyl groups. This modification can further stabilize the molecule and influence its color, often leading to a blue or purple hue (a bluing effect).

Methylation involves the addition of a methyl group (-CH3) to a molecule, typically at a hydroxyl or other suitable functional group. reachemchemicals.combritannica.com In the biosynthesis of anthocyanidins, methylation of hydroxyl groups on the B-ring is a key step in creating different types of anthocyanidins from precursors like cyanidin (B77932) and delphinidin (B77816). wikipedia.org This process alters the electronic properties of the molecule, which in turn affects its color, stability, and reactivity.

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. nih.govnih.govmdpi.com In the context of Tricetinidin, researchers may create synthetic or semi-synthetic analogues to investigate these relationships.

The objectives of creating such analogues include:

Investigating the role of hydroxyl groups: By selectively removing, adding, or modifying the hydroxyl groups on the A and B rings, researchers can determine which groups are essential for a particular biological effect, such as antioxidant activity. nih.gov

Improving stability: The flavylium cation is often unstable in neutral or alkaline conditions. Synthetic modifications can be made to the core structure to enhance its stability for potential applications.

Modulating bioavailability: Changes to the molecule's polarity and size through the synthesis of analogues can influence how it is absorbed and metabolized.

These SAR studies provide valuable insights into the chemical requirements for the desired activity, guiding the design of new compounds with enhanced properties. nih.govnih.gov

Natural Occurrence and Distribution in Biological Systems

Identification in Plant Species and Tissues

Tricetinidin has been identified in a limited but diverse range of plant species, from lower plants like mosses and ferns to higher plants, particularly within the grass family. Its accumulation is often localized to specific tissues.

One of the most significant sources of tricetinidin is the cereal grain sorghum (Sorghum bicolor). It is found alongside other 3-deoxyanthocyanidins like luteolinidin (B1216485) and apigeninidin (B191520). wildflowerfinder.org.ukacs.org Within the sorghum plant, these compounds are concentrated in the outer layers of the grain, specifically the pericarp (bran) of certain cultivars, and in the leaf sheaths . wildflowerfinder.org.ukencyclopedie-environnement.org Black and red sorghum varieties are particularly noted for their high 3-deoxyanthocyanidin content. wikipedia.org

Beyond the well-documented presence in sorghum, tricetinidin has been reported in other botanical sources. It is found in black tea infusions , where it is thought to form from the oxidative degallation of epigallocatechin gallate (EGCG) during the fermentation process. mdpi.com Additionally, tricetinidin has been identified in some lower plants, including certain species of ferns and mosses . wildflowerfinder.org.uk For instance, the water fern (Azolla filiculoides) and Sphagnum mosses are known to produce 3-deoxyanthocyanidins, including the reddish tricetinidin, often as a response to stress. wildflowerfinder.org.ukbritannica.com

Table 1: Identification of Tricetinidin in Plant Species and Tissues

| Plant Species | Common Name | Family | Tissue(s) |

|---|---|---|---|

| Sorghum bicolor | Sorghum | Poaceae | Pericarp (bran), Leaf sheaths |

| Camellia sinensis (processed) | Black Tea | Theaceae | Infusion from fermented leaves |

| Azolla filiculoides | Water Fern | Salviniaceae | Whole plant |

| Sphagnum sp. | Peat Moss | Sphagnaceae | Cell wall |

Distributional Patterns Across Botanical Families

The known distribution of tricetinidin is not widespread across the plant kingdom but is notable in the families it inhabits.

The most significant family in terms of dietary and research relevance for tricetinidin is the Poaceae (grass family). mgcub.ac.innih.gov Sorghum bicolor is the primary example within this family and is the only common dietary source of 3-deoxyanthocyanidins. nih.gov The occurrence in sorghum highlights a specialized metabolic pathway within this family.

The presence of tricetinidin in Theaceae , specifically in processed black tea, indicates that its formation can be a result of manufacturing processes that induce chemical transformations of precursor compounds naturally present in the leaves of Camellia sinensis. mdpi.com

The identification of tricetinidin in the Salviniaceae (a family of aquatic ferns) and Sphagnaceae (a family of mosses) suggests that the biosynthetic pathways for 3-deoxyanthocyanidins are ancient and have been conserved in some lower plant lineages. wildflowerfinder.org.ukbritannica.commdpi.com In these plants, the compounds are often produced as protective phytoalexins. wildflowerfinder.org.uk

Variability in Tricetinidin Content Across Genotypes and Environmental Conditions

The concentration and composition of 3-deoxyanthocyanidins, including tricetinidin, in plants are not static. They are subject to significant variation based on genetic makeup and environmental influences. Much of the detailed research on this variability has been conducted on Sorghum bicolor due to its agricultural importance.

Environmental Conditions: Environmental stressors are known to trigger the biosynthesis of 3-deoxyanthocyanidins as a defense mechanism.

Pathogen Inoculation: Fungal infection is a potent inducer of 3-deoxyanthocyanidin synthesis in sorghum, where these compounds act as phytoalexins to combat the pathogen. wildflowerfinder.org.uk

UV Light Exposure: Exposure to high-fluence ultraviolet (UV) light during grain maturation can activate the biosynthetic pathway for 3-deoxyanthocyanidins in the sorghum pericarp. mdpi.com

Weathering: Environmental conditions such as weathering have been observed to affect the levels of 3-deoxyanthocyanidins in sorghum, with some red sorghum genotypes turning black upon sun exposure, leading to a significant increase in these pigments. researchgate.net

Heavy Metal Stress: In the water fern (Azolla filiculoides), the presence of the heavy metal cadmium in the water can induce the production and accumulation of 3-deoxyanthocyanidins. wildflowerfinder.org.uk

Table 2: Factors Influencing 3-Deoxyanthocyanidin (including Tricetinidin) Content in Sorghum

| Factor | Influence on Content | Research Findings |

|---|---|---|

| Genotype | High | Black and red pericarp sorghum genotypes contain significantly higher levels of 3-deoxyanthocyanidins compared to white or tan genotypes. acs.orgresearchgate.net The composition of specific 3-deoxyanthocyanidins varies among cultivars. acs.org |

| Environmental Stress | High | Fungal infection, UV light exposure, and weathering can all lead to a significant increase in the accumulation of 3-deoxyanthocyanidins in sorghum tissues as a defense response. wildflowerfinder.org.ukmdpi.comresearchgate.net |

Biosynthesis and Metabolic Pathways of Tricetinidin

Precursor Pathways in Flavonoid Biosynthesis

The assembly of the tricetinidin molecule relies on precursors from two primary metabolic routes: the shikimate pathway and the acetate (B1210297) (malonate) pathway. sci-hub.se

The Shikimate and Phenylpropanoid Pathways : The shikimate pathway provides the aromatic amino acid L-phenylalanine. oup.com In the first step of the general phenylpropanoid pathway, the enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to produce cinnamic acid. nih.gov This is followed by hydroxylation at the C4 position by Cinnamate (B1238496) 4-Hydroxylase (C4H) to yield p-coumaric acid. oup.com Finally, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A molecule, forming p-coumaroyl-CoA. nih.gov This molecule serves as the starter unit for the construction of the B-ring and the three-carbon bridge of the flavonoid skeleton. wikipedia.org

The Malonyl-CoA Pathway : The A-ring of the flavonoid structure is derived from the acetate pathway. The precursor, malonyl-CoA , is formed from acetyl-CoA through the action of Acetyl-CoA Carboxylase (ACC). researchgate.net Three molecules of malonyl-CoA are required as extender units for each molecule of tricetinidin synthesized. wikipedia.org

Enzymatic Steps Leading to Tricetinidin Formation

The synthesis of the core tricetinidin structure from the precursors is a multi-step process catalyzed by a series of enzymes. The pathway diverges from the more common anthocyanin pathway, which is critical for the "3-deoxy" nature of tricetinidin.

Chalcone (B49325) Synthase (CHS) : This enzyme marks the first committed step in flavonoid biosynthesis. wikipedia.org CHS is a type III polyketide synthase that catalyzes the sequential condensation of three molecules of malonyl-CoA with one molecule of p-coumaroyl-CoA. tandfonline.com The resulting intermediate undergoes intramolecular cyclization and aromatization to form a C15 compound known as naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone). oup.comresearchgate.net

Chalcone Isomerase (CHI) : While the cyclization of naringenin chalcone can occur spontaneously, the enzyme Chalcone Isomerase significantly accelerates the reaction and ensures the correct stereochemistry. mdpi.com CHI catalyzes the intramolecular cyclization of the chalcone to form the corresponding (2S)-flavanone, naringenin. researchgate.netfrontiersin.org Naringenin is a key intermediate and a branch point for various flavonoid classes. nih.gov

Flavonoid 3',5'-Hydroxylase (F3'5'H) : To achieve the specific 3',4',5'-trihydroxy substitution pattern on the B-ring characteristic of tricetinidin, the flavanone (B1672756) intermediate must be hydroxylated. Flavonoid 3',5'-hydroxylase, a cytochrome P450 enzyme, catalyzes the hydroxylation at both the 3' and 5' positions of the B-ring. nih.govresearchgate.net This enzyme can act on naringenin or the intermediate eriodictyol (B191197) to produce 5,7,3',4',5'-pentahydroxyflavanone, the direct flavanone precursor to tricetinidin. oup.com

Flavanone 3β-hydroxylase (F3H) : In the biosynthesis of common anthocyanins, F3H hydroxylates flavanones at the 3-position of the C-ring to produce dihydroflavonols. nih.govresearchgate.net However, for the synthesis of 3-deoxyanthocyanidins like tricetinidin, this step must be bypassed. The suppression of F3H gene expression or the presence of enzymes that effectively compete for the flavanone substrate is crucial for channeling metabolic flow towards 3-deoxyanthocyanidin production. researchgate.netoup.com

Dihydroflavonol 4-Reductase / Flavanone 4-Reductase (DFR/FNR) : In the 3-deoxyanthocyanidin pathway, the flavanone (5,7,3',4',5'-pentahydroxyflavanone) is directly reduced by a reductase enzyme. Some Dihydroflavonol 4-Reductase (DFR) enzymes also possess Flavanone 4-Reductase (FNR) activity, enabling them to reduce the C4-carbonyl group of flavanones to a hydroxyl group, forming flavan-4-ols. researchgate.netuu.nl This reaction yields the immediate precursor to tricetinidin, a corresponding flavan-4-ol.

Deoxyanthocyanidin Synthase (DANS) : The final step in the formation of the tricetinidin aglycone is the conversion of the flavan-4-ol into the colored flavylium (B80283) cation. This step is thought to be catalyzed by an enzyme with activity similar to Anthocyanidin Synthase (ANS), though the specific enzyme in the 3-deoxyanthocyanidin pathway is not fully characterized and is sometimes referred to as Deoxyanthocyanidin Synthase. oup.comuu.nl

The following table summarizes the key enzymatic reactions leading to the formation of the tricetinidin aglycone.

| Enzyme | Abbreviation | Substrate(s) | Product | Role in Pathway |

|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | Cinnamic acid | Initiates the phenylpropanoid pathway. |

| Chalcone Synthase | CHS | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone | First committed step of flavonoid synthesis. wikipedia.org |

| Chalcone Isomerase | CHI | Naringenin Chalcone | Naringenin | Cyclizes the chalcone to a flavanone. researchgate.net |

| Flavonoid 3',5'-Hydroxylase | F3'5'H | Naringenin / Eriodictyol | 5,7,3',4',5'-Pentahydroxyflavanone | Establishes the B-ring hydroxylation pattern. nih.govresearchgate.net |

| Flavanone 4-Reductase | FNR | 5,7,3',4',5'-Pentahydroxyflavanone | Flavan-4-ol intermediate | Key reduction step for the 3-deoxy pathway. researchgate.net |

| Deoxyanthocyanidin Synthase | DANS | Flavan-4-ol intermediate | Tricetinidin | Forms the final flavylium cation. oup.com |

Post-Synthetic Modifications and Their Enzymology

Once the tricetinidin aglycone is synthesized, it can undergo further modifications, primarily glycosylation and methylation. These modifications alter the compound's solubility, stability, and color.

Glycosylation : Glycosylation is the most common modification, involving the attachment of sugar moieties to the flavonoid core. This reaction is catalyzed by UDP-dependent Glycosyltransferases (UGTs) . nih.gov For example, a glucosyl group might be attached to the 5-hydroxyl position to form tricetinidin 5-O-glucoside. researchgate.net This modification generally increases the water solubility and chemical stability of the molecule, facilitating its transport and storage in the plant cell vacuole. researchgate.net

Methylation : O-methylation, the addition of a methyl group to a hydroxyl group, is another possible modification. These reactions are catalyzed by O-methyltransferases (OMTs) using S-adenosyl methionine (SAM) as the methyl donor. In the related biosynthesis of the flavone tricin, OMTs are responsible for methylating the 3' and 5' hydroxyl groups. frontiersin.orgresearchgate.net Similar enzymes could potentially act on tricetinidin to produce methylated derivatives.

Genetic Regulation of Tricetinidin Biosynthesis

The biosynthesis of tricetinidin is a tightly controlled process, regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is orchestrated by a combination of transcription factors, ensuring that the compounds are produced in the correct tissues, at the appropriate developmental stages, and in response to environmental cues.

The primary regulatory mechanism for the flavonoid pathway involves a protein complex known as the MBW complex. oup.comfrontiersin.org This complex consists of three types of transcription factors:

R2R3-MYB proteins : These proteins are often the primary determinants of which branch of the flavonoid pathway is activated. Specific MYB factors can activate the genes for anthocyanin and proanthocyanidin synthesis. nih.gov

basic Helix-Loop-Helix (bHLH) proteins : These transcription factors act as co-regulators, forming a dimer with the MYB proteins. oup.com

WD40-repeat (WDR) proteins : These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH components to form a functional activation complex. frontiersin.orgresearchgate.net

This MBW complex binds to specific recognition sites in the promoters of the target structural genes, such as CHS, CHI, F3'5'H, and DFR, thereby activating their transcription in a coordinated manner. researchgate.net The differential expression of specific MYB and bHLH regulators allows the plant to control the flux through different branches of the pathway. For instance, the activation of an FNR-type DFR gene and the simultaneous repression of the F3H gene would be a key regulatory point to specifically channel intermediates towards tricetinidin biosynthesis in response to stimuli like pathogen attack. oup.com

| Transcription Factor Family | Role in Regulation | Mechanism |

|---|---|---|

| R2R3-MYB | Activators or Repressors | Binds to specific promoter elements of target genes; determines pathway branch specificity. nih.gov |

| basic Helix-Loop-Helix (bHLH) | Co-activators | Forms a complex with MYB proteins, essential for DNA binding and activation. oup.com |

| WD40-Repeat (WDR) | Scaffolding Protein | Stabilizes the MYB-bHLH interaction to form the active MBW complex. frontiersin.org |

Chemical Synthesis and Analog Generation Strategies

Total Synthesis Approaches to Tricetinidin Chloride

The total synthesis of tricetinidin and other 3-deoxyanthocyanidins typically relies on the acid-catalyzed condensation of two key aromatic fragments, often referred to as the "Western" and "Eastern" halves of the molecule. google.com This general approach has been refined over the years to improve yields and accommodate various substitution patterns.

A prevalent and effective method involves the condensation of a phloroglucinol (B13840) derivative with a substituted acetophenone. researchgate.net For this compound, the specific reactants are 2,4,6-trihydroxybenzaldehyde (B105460) (from the phloroglucinol family, forming the A-ring) and 1-(3,4,5-trihydroxyphenyl)ethanone (B1618563) (the B-ring and part of the C-ring precursor). researchgate.netresearchgate.net To prevent unwanted side reactions and improve solubility, the hydroxyl groups of the starting materials are often protected, for instance, as acetyl esters. researchgate.net The condensation is typically carried out under harsh acidic conditions, such as by bubbling dry hydrogen chloride gas through the reaction mixture in a solvent like ethyl acetate (B1210297) or by using concentrated sulfuric acid in acetic acid. su.edu.pknih.gov The reaction proceeds to form the flavylium (B80283) salt, which precipitates from the solution and can be isolated after deprotection.

An alternative high-yield strategy for phloroglucinol-type 3-deoxyanthocyanidins, including tricetinidin, involves the reaction between phloroglucinol derivatives and arylethynylketones. researchgate.net This method, conducted in acetic acid with aqueous hexafluorophosphoric acid, provides a powerful route to the target compounds. researchgate.net

Table 1: Summary of Total Synthesis Strategies for this compound

| Strategy Name | Key Reactants (Precursors) | Reaction Conditions | Key Features |

|---|---|---|---|

| Robinson-Type Condensation | 2,4,6-Trihydroxybenzaldehyde (or acetylated derivative) + 3',4',5'-Trihydroxyacetophenone (or acetylated derivative) | Anhydrous HCl gas in organic solvent; or H₂SO₄ in acetic acid. su.edu.pknih.gov | Classic, widely used method for flavylium synthesis; often requires harsh acidic conditions. |

| Arylethynylketone Condensation | Phloroglucinol derivative + 3,4,5-Trihydroxyphenyl ethynyl (B1212043) ketone | Acetic acid, aqueous hexafluorophosphoric acid (HPF₆). researchgate.net | A more modern approach reported to provide high yields of the target 3-deoxyanthocyanidin. researchgate.net |

Semi-synthetic Methods for Derivatization

Semi-synthesis utilizes a readily available natural or synthetic core structure, like tricetinidin, as a starting point for chemical modifications. researchgate.net This approach is valuable for generating libraries of related compounds, or analogs, to explore structure-activity relationships or improve physicochemical properties such as stability and solubility. researchgate.netbiorxiv.org For flavonoids, common derivatization targets are the hydroxyl groups on the aromatic rings.

Key derivatization strategies include:

Glycosylation : This involves the attachment of one or more sugar units to the tricetinidin scaffold. In nature, glycosylation is a common modification for anthocyanidins, typically occurring at the C3, C5, or C7 positions, which enhances water solubility and stability. mdpi.com A synthetic approach might involve coupling a protected sugar, such as an acetylated glucopyranosyl bromide, to a hydroxyl group on one of the precursor molecules before the final condensation step. google.com

Pyranoanthocyanin Formation : A more complex derivatization involves the cycloaddition reaction between the flavylium cation and various nucleophilic species. This leads to the formation of a new pyran ring (D-ring) fused to the original structure, creating a class of derivatives known as pyranoanthocyanins with distinct color and stability profiles. acs.org

Table 2: Common Derivatization Methods for Flavonoid Scaffolds

| Modification Type | Target Functional Group | Typical Reagents | Purpose of Derivatization |

|---|---|---|---|

| Glycosylation | Phenolic Hydroxyls (-OH) | Protected sugar halides (e.g., acetobromo-α-D-glucose) | Increase water solubility and stability; mimic natural anthocyanins. mdpi.comgoogle.com |

| Methylation | Phenolic Hydroxyls (-OH) | Methyl iodide, Dimethyl sulfate | Modulate electronic properties, block reactive sites, improve stability. |

| Acylation | Phenolic Hydroxyls (-OH) | Acyl chlorides, Anhydrides | Enhance lipophilicity, alter biological activity. mdpi.com |

| Pyranoanthocyanin Formation | Flavylium C-ring (C4 position) | Enols, Vinylphenols, Carbonyl compounds | Create new, often more stable, pigment structures. acs.org |

Stereochemical Considerations in Synthetic Pathways

The final structure of this compound, being a planar, aromatic flavylium cation, is achiral and thus possesses no stereocenters. However, stereochemistry is a critical consideration in the synthesis of its precursors and many of its most important derivatives.

Precursors : The biosynthesis and chemical synthesis of flavonoids often proceed through non-aromatic intermediates such as flavanones and dihydroflavonols (flavanonols). researchgate.netmdpi.com These intermediates contain stereocenters. For example, the cyclization of a chalcone (B49325) precursor to form a flavanone (B1672756) creates a chiral center at the C2 position. researchgate.net The subsequent conversion to a dihydroflavonol introduces a second stereocenter at C3. mdpi.com Unless asymmetric synthesis techniques or chiral resolving agents are employed, these synthetic intermediates are typically produced as racemic mixtures.

Derivatives : Stereochemistry is paramount in glycosylated derivatives of tricetinidin. The attachment of a sugar moiety introduces multiple new chiral centers. A key stereochemical feature is the configuration of the anomeric carbon (the C1 of the sugar), which results in either an α- or β-glycosidic bond. qmul.ac.uk The inherent stereochemistry of the sugar itself (e.g., D-glucose vs. L-glucose) is also a defining characteristic of the final derivative.

Related Reduced Forms : The biosynthetic pathway to many flavonoids involves leucoanthocyanidins (flavan-3,4-diols), which are reduced forms of anthocyanidins. qmul.ac.ukmdpi.com These molecules contain multiple stereocenters (at C2, C3, and C4), and controlling the relative stereochemistry (cis/trans relationships) between the substituents on the C-ring is a significant synthetic challenge. qmul.ac.uk While the final oxidation to the flavylium cation in tricetinidin eliminates these stereocenters, their control is vital for synthesizing related flavan-3-ol (B1228485) compounds based on the tricetinidin substitution pattern.

Table 3: Stereochemical Issues in Tricetinidin-Related Molecules

| Molecule Type | Location of Stereocenter(s) | Stereochemical Consideration | Relevance |

|---|---|---|---|

| Flavanone Precursor | C2 | R/S configuration | Synthetic intermediate; often formed as a racemate. researchgate.net |

| Dihydroflavonol Precursor | C2, C3 | R/S configuration at each center; cis/trans relationship | Key biosynthetic and synthetic intermediate. mdpi.com |

| Glycoside Derivative | Anomeric Carbon (C1') of Sugar | α/β linkage | Determines the geometry of the sugar-aglycone bond, affecting properties. qmul.ac.uk |

| Leucoanthocyanidin | C2, C3, C4 | Multiple R/S configurations; cis/trans relationships | Biosynthetic precursor; synthesis requires significant stereocontrol. qmul.ac.ukmdpi.com |

Analytical Methodologies for the Characterization and Quantification of Tricetinidin Chloride

Extraction and Purification Techniques for Research Applications

The initial and most critical stage in the analysis of Tricetinidin chloride is its isolation from the source material, typically plant tissues. This process involves extracting the compound and subsequently purifying it from co-extracted substances such as sugars, proteins, and other polyphenols, which can interfere with accurate quantification. usamvcluj.rousamvcluj.roresearchgate.net

Solvent extraction is a fundamental technique used to isolate proanthocyanidins and anthocyanidins from solid plant matrices. mdpi.comgoogle.comgoogle.com The choice of solvent is paramount and is dictated by the polarity of the target compound. mdpi.com For polar compounds like this compound, polar solvents are generally employed. The process involves mixing the plant material with a chosen solvent to dissolve the target compounds. organomation.comyoutube.com

Commonly used solvents for the extraction of this class of compounds include acidified aqueous solutions of methanol, ethanol, or acetone. mdpi.comnih.gov Acidification, often with hydrochloric acid (HCl) or formic acid, is crucial as it helps to maintain the stability of the anthocyanidin flavylium (B80283) cation structure, which is predominant at low pH. acs.orgnih.gov For instance, a two-step procedure using aqueous acetone followed by aqueous methanol is frequently used for the comprehensive extraction of grape proanthocyanidins. nih.gov The efficiency of the extraction can be influenced by several factors, including temperature, solvent-to-solid ratio, and extraction time. mdpi.comnih.gov Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also employed to enhance the extraction yield by disrupting plant cell walls and improving solvent penetration. mdpi.com

Table 1: Common Solvents for this compound Extraction

| Solvent System | Typical Modifier | Rationale for Use | Reference |

|---|---|---|---|

| Methanol/Water | 0.1% - 1% HCl or Formic Acid | High efficiency for extracting flavan-3-ol (B1228485) monomers and oligomers. Acid maintains flavylium cation stability. | mdpi.comnih.gov |

| Ethanol/Water | 0.1% - 1% HCl or Formic Acid | A less toxic alternative to methanol, effective for polar flavonoids. | mdpi.comnih.gov |

| Acetone/Water | 0.1% - 1% Formic Acid | Particularly effective for higher molecular weight proanthocyanidins and polymers. | mdpi.comnih.gov |

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration of anthocyanins and proanthocyanidins from crude extracts. usamvcluj.ronih.gov It serves to remove interfering substances like sugars, organic acids, and other polar impurities, thereby enriching the analyte of interest. usamvcluj.roresearchgate.net The principle of SPE is similar to liquid chromatography, where compounds are separated based on their affinity for a solid sorbent. interchim.fr

The most common procedure involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analyte. youtube.com For anthocyanidin purification, reversed-phase sorbents such as C18 are frequently used. usamvcluj.ro In this method, the C18 cartridge is first conditioned with methanol and then equilibrated with acidified water. The aqueous crude extract is loaded onto the column, where this compound is retained by hydrophobic interactions, while highly polar impurities like sugars are washed away. The purified compound is then eluted with an organic solvent, typically acidified methanol or ethanol. usamvcluj.ro Polymeric sorbents are also utilized for their high loading capacity and stability across a wide pH range. nih.govfishersci.ca

Table 2: Typical Solid-Phase Extraction Protocol for this compound

| Step | Solvent/Solution | Purpose | Reference |

|---|---|---|---|

| 1. Conditioning | Methanol | To activate the C18 stationary phase. | usamvcluj.royoutube.com |

| 2. Equilibration | Acidified Water (e.g., pH 2) | To prepare the sorbent for the aqueous sample. | usamvcluj.royoutube.com |

| 3. Sample Loading | Aqueous Crude Extract | Analyte is retained on the sorbent. | usamvcluj.royoutube.com |

| 4. Washing | Acidified Water | To remove polar impurities like sugars and organic acids. | usamvcluj.roresearchgate.netyoutube.com |

| 5. Elution | Acidified Methanol or Ethanol | To desorb and collect the purified this compound. | usamvcluj.roresearchgate.netyoutube.com |

For larger-scale purification, macroporous adsorbent resins are highly effective. nih.govseplite.comresearchgate.net These resins, such as Amberlite XAD-7 or AB-8, are non-polar or weakly polar polymers with a large surface area, which allows for the adsorption of phenolic compounds from aqueous solutions. researchgate.netacs.org The process is based on an adsorption-desorption mechanism. acs.org

The crude aqueous extract is passed through a column packed with the activated resin. acs.org this compound and other phenolic compounds are adsorbed onto the resin, while sugars, acids, and other highly polar substances pass through. seplite.comacs.org After a washing step with water to remove any remaining polar impurities, the adsorbed compounds are desorbed using an organic solvent, typically ethanol at varying concentrations. nih.gov Studies on mulberry anthocyanins showed that acidified 80% ethanol could elute most of the adsorbed pigments, achieving a high recovery rate. nih.gov This method is efficient for industrial applications due to the reusability of the resin and the high purity of the resulting product. nih.govacs.org Cation-exchange resins have also been successfully employed to purify anthocyanins, leveraging the positive charge of the flavylium cation at acidic pH. preprints.orggoogle.com

Countercurrent chromatography (CCC) is an advanced, all-liquid separation technique that operates without a solid stationary phase, thereby eliminating issues like irreversible adsorption of the analyte. acs.orgnih.govwikipedia.org The separation is based on the differential partitioning of solutes between two immiscible liquid phases. wikipedia.orgmdpi.com High-speed countercurrent chromatography (HSCCC) is a specific application of this technique that has been successfully used for the separation and purification of anthocyanins. acs.orgacs.orgnih.gov

The selection of a suitable biphasic solvent system is the most critical step in developing a CCC method. mdpi.com For anthocyanin separation, a common system consists of tert-butyl methyl ether (TBME), n-butanol, acetonitrile, and water, often acidified with trifluoroacetic acid (TFA). acs.orgacs.orgnih.gov For example, a system of TBME/n-butanol/acetonitrile/water (2:2:1:5) with TFA has been proven effective for fractionating anthocyanin mixtures from various plant sources. acs.orgacs.org By optimizing the solvent system and other parameters like flow rate, HSCCC can yield highly pure fractions of individual anthocyanins, making it ideal for isolating standards for research. nih.govnih.gov

Chromatographic Separation Techniques

Following extraction and purification, chromatographic techniques are employed for the final separation and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical method for the separation, identification, and quantification of anthocyanins and anthocyanidins. acs.orgnih.govanalis.com.my The technique offers high resolution, sensitivity, and reproducibility.

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) setup is typically used. ymcamerica.com The stationary phase is a non-polar column, most commonly a C18 column, while the mobile phase is a polar mixture of solvents. ymcamerica.comsielc.com The separation relies on the differential partitioning of the analytes between the stationary and mobile phases.

The mobile phase usually consists of a gradient of two solvents: an aqueous phase (A) and an organic phase (B). acs.org The aqueous phase is typically water acidified with an agent like formic acid, trifluoroacetic acid (TFA), or sulfuric acid to ensure the anthocyanidins remain in their stable, colored flavylium cation form and to improve peak shape. acs.orgnih.govsielc.com The organic phase is usually acetonitrile or methanol. nih.govsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is used to separate compounds with varying polarities present in the extract. acs.org

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. nih.gov Anthocyanidins like this compound exhibit strong absorbance in the visible region, typically around 520-535 nm, which allows for selective and sensitive detection. acs.orgresearchgate.net Coupling HPLC with mass spectrometry (MS) provides structural information, confirming the identity of the separated compounds based on their mass-to-charge ratio and fragmentation patterns. acs.orgnih.gov

Table 3: Representative HPLC Conditions for this compound Analysis

| Parameter | Typical Setting | Purpose | Reference |

|---|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic stationary phase for separation. | acs.orgymcamerica.com |

| Mobile Phase A | Water with 0.1% - 10% Formic Acid or TFA | Aqueous component; acid maintains analyte stability and improves peak shape. | acs.orgymcamerica.com |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds. | acs.orgsielc.com |

| Elution Mode | Gradient (e.g., 5% to 50% B over 60 min) | Allows for separation of a complex mixture of compounds with different polarities. | acs.org |

| Flow Rate | 0.8 - 1.0 mL/min | Standard flow for analytical columns. | acs.org |

| Detection | DAD or UV-Vis at ~520-535 nm | Specific wavelength for maximum absorbance of anthocyanidins. | acs.orgacs.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the identification and quantification of this compound and related 3-deoxyanthocyanidins (3-DXAs). This method combines the separation capabilities of liquid chromatography, typically Ultra-Performance Liquid Chromatography (UPLC), with the specificity and sensitivity of mass spectrometry. oup.comnih.gov

Researchers have developed and validated UPLC-MS methods for the analysis of 3-DXAs in complex matrices like sorghum extracts. oup.comnih.gov These methods are characterized by their high accuracy, precision, and linearity over a wide concentration range. For instance, a validated UPLC method using luteolinidin (B1216485) chloride as an external standard demonstrated a linearity range of 3.2 to 320 ppm with a correlation coefficient (r²) of 0.99999, an accuracy of 99.5%, and a precision of less than 1% relative standard deviation (RSD) for replicate preparations. oup.com

In a typical LC-MS/MS analysis of 3-DXAs, chromatographic separation is achieved on a reverse-phase column. The mobile phase often consists of a gradient of aqueous acid (like formic acid) and an organic solvent (such as methanol or acetonitrile). The mass spectrometer is usually operated in positive electrospray ionization (ESI) mode, as 3-DXAs readily form protonated molecular ions [M+H]⁺. researchgate.net Tandem mass spectrometry (MS/MS) experiments are then performed to generate characteristic fragmentation patterns, which are crucial for unambiguous structural confirmation. researchgate.netshimadzu.com.sg

Table 1: Illustrative LC-MS/MS Parameters for 3-Deoxyanthocyanidin Analysis

| Parameter | Condition |

|---|---|

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Reversed-phase C18 |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Methanol or Acetonitrile |

| Elution | Gradient |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) or Full Scan MS/MS |

HPLC-Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used method for the quantification of 3-deoxyanthocyanidins. nih.govmdpi.com The DAD detector allows for the monitoring of absorbance over a wide range of wavelengths simultaneously, providing spectral information that aids in peak identification and purity assessment. For 3-DXAs, the maximum absorption wavelength (λmax) typically falls between 480 and 483 nm in the visible spectrum, which is used for detection and quantification. nih.govmdpi.comresearchgate.net

Validated HPLC-DAD methods for 3-DXAs, such as those found in Arrabidaea chica, utilize columns like silica-based phenyl columns. researchgate.net The mobile phase is often a gradient system composed of buffers (e.g., potassium dihydrogen phosphate), acetonitrile, and methanol. researchgate.net Method validation confirms reliability by assessing parameters such as selectivity, linearity, precision, accuracy (recovery), and robustness. researchgate.net Such methods are essential for the quality control of plant extracts and for studying the chemical ecology of these compounds. nih.gov

Table 2: HPLC-DAD Method Parameters for 3-Deoxyanthocyanidin Quantification

| Parameter | Specification |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | ~480 nm |

| Column | Silica-based Phenyl or C18 |

| Mobile Phase | Gradient elution with aqueous buffer, acetonitrile, and methanol |

| Quantification Standard | Based on a reference standard like Carajurin or Luteolinidin |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative analysis and screening of 3-deoxyanthocyanidins in plant extracts. researchgate.net In this technique, a thin layer of an adsorbent material, typically silica gel, coated on a plate acts as the stationary phase. juniata.edu

For the analysis of 3-DXAs from sources like sorghum, samples are spotted on the TLC plate, which is then developed in a chamber containing a suitable mobile phase. researchgate.net A novel solvent system comprising a mixture of hexane, ethyl acetate (B1210297), acetone, isopropyl alcohol, and water (6:1:1:1:1) has been reported to effectively separate both polar (like anthocyanins) and nonpolar plant pigments. researchgate.net After development, the separated compounds appear as distinct spots. Visualization of 3-deoxyanthocyanidins is straightforward due to their inherent color, but can be enhanced under UV light (e.g., 366 nm), where they may fluoresce. researchgate.net TLC is particularly useful for initial screening and for monitoring the progress of extraction and purification procedures.

Paper Chromatography

Paper chromatography is a foundational chromatographic technique that can be used to separate colored compounds like anthocyanins. umn.eduumn.edu This method employs a strip of chromatography paper (cellulose) as the stationary phase. ttu.edu The sample is applied as a spot near the bottom of the paper, which is then suspended in a sealed chamber with a solvent (the mobile phase) at the bottom. b-cdn.net

As the solvent moves up the paper by capillary action, it dissolves the sample and carries the constituent pigments at different rates. The separation is based on the differential partitioning of the compounds between the stationary phase (paper) and the mobile phase (solvent). ttu.edu Pigments that are more soluble in the mobile phase and have a lower affinity for the paper travel further up. Ethanol has been shown to be an efficient solvent for both extracting and resolving anthocyanin pigments from plant calyxes using paper chromatography. umn.eduumn.edu This technique is well-suited for educational demonstrations and basic qualitative separation of pigments. b-cdn.net

Spectroscopic and Spectrometric Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules, including 3-deoxyanthocyanidins. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed. rsc.org

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

¹³C NMR: Reveals the number and types of carbon atoms.

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei. COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. rsc.org

The complete assignment of ¹H and ¹³C NMR signals allows for the confirmation of the 3-deoxyanthocyanidin backbone and the determination of the substitution pattern on the A and B rings. For example, in the structural elucidation of the related compound 4-carboxy-3-deoxycyanidin, detailed analysis of 1D and 2D NMR spectra was crucial for assigning all proton and carbon signals and confirming the molecular structure. rsc.org

Table 3: NMR Experiments for Structural Elucidation of 3-Deoxyanthocyanidins

| NMR Experiment | Information Obtained |

|---|---|

| ¹H NMR | Proton chemical shifts and coupling constants (J-values) |

| ¹³C NMR | Carbon chemical shifts |

| DQF-COSY | ¹H-¹H spin-spin coupling correlations |

| HSQC | Direct ¹H-¹³C one-bond correlations |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) |

Mass Spectrometry (MS) Including FAB-MS and Electrospray Ionization (ESI-MS)

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis. researchgate.net

Electrospray Ionization (ESI-MS): This is the most common soft ionization technique used for the analysis of flavonoids, including 3-deoxyanthocyanidins, often in conjunction with liquid chromatography. researchgate.netresearchgate.net ESI allows for the ionization of polar, thermally labile molecules directly from a solution. Analysis is typically performed in the positive ion mode to generate protonated molecules [M+H]⁺. High-resolution mass spectrometry (e.g., Q-TOF) can provide highly accurate mass measurements, enabling the determination of the elemental formula. rsc.org Tandem MS (MS/MS) experiments induce fragmentation of the precursor ion, yielding product ions that are characteristic of the flavonoid structure. Common fragmentation pathways for flavonoids include retro-Diels-Alder (RDA) reactions, which cleave the C-ring, and neutral losses of small molecules like CO and H₂O. mdpi.compreprints.org

Fast Atom Bombardment (FAB-MS): FAB is an older soft ionization technique that was used for the analysis of non-volatile and thermally unstable compounds like flavonoids before the widespread adoption of ESI. researchgate.netnih.gov In FAB-MS, the analyte is mixed with a non-volatile matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). This process desorbs and ionizes the analyte molecules. While effective, FAB-MS can produce more complex spectra with matrix-related ions and has largely been superseded by ESI and MALDI for flavonoid analysis. researchgate.net

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a widely used technique for the quantification of anthocyanidins, including this compound. This method is based on the principle that these molecules absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to the concentration of the substance in the solution, as described by the Beer-Lambert law.

The UV-Vis spectrum of anthocyanidins is characterized by two main absorption bands. For compounds structurally similar to this compound, such as delphinidin (B77816), these bands are typically observed in the UV region around 274 nm and in the visible region at approximately 536 nm. The absorption in the visible range is responsible for the characteristic color of these compounds. For 3-deoxyanthocyanidins, the maximum absorption peak in the visible region is generally found between 480 nm and 498 nm.

The quantification of this compound using UV-Visible spectrophotometry involves measuring the absorbance at its specific maximum absorption wavelength (λmax). While the exact λmax for this compound is not widely reported, data from structurally analogous compounds provide a reasonable estimation. The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for quantification. For many anthocyanidin 3-glycosides, the molar absorptivity has been determined to be in the range of 22,000 to 23,000 L·mol⁻¹·cm⁻¹ in acidified solutions.

Table 1: Estimated UV-Visible Spectrophotometric Data for this compound Quantification

| Parameter | Estimated Value/Range | Reference Compound(s) |

| λmax (Visible Region) | ~480 - 540 nm | 3-Deoxyanthocyanidins, Delphinidin |

| λmax (UV Region) | ~274 nm | Delphinidin |

| Molar Absorptivity (ε) | ~22,000 - 23,000 L·mol⁻¹·cm⁻¹ | Anthocyanidin 3-glycosides |

Note: The values presented are estimations based on structurally similar compounds and may vary depending on the solvent and pH.

Electrochemical Analytical Approaches

Electrochemical methods offer sensitive and informative approaches to study the redox properties of electroactive compounds like this compound. These techniques are particularly useful for understanding the antioxidant capacity of flavonoids, which is closely linked to their ability to donate electrons.

Differential Pulse Voltammetry (DPV) for Redox Properties

Differential Pulse Voltammetry (DPV) is a highly sensitive electrochemical technique used to determine the redox potentials of compounds. In DPV, a series of small voltage pulses are superimposed on a linearly increasing potential ramp. The current is measured before and at the end of each pulse, and the difference is plotted against the potential. This method enhances the signal-to-noise ratio by minimizing the contribution of non-faradaic (charging) current, resulting in well-defined peaks at the oxidation or reduction potentials of the analyte.

The redox behavior of flavonoids, including this compound, is primarily attributed to the hydroxyl groups present on their aromatic rings, particularly the B-ring. The arrangement of these hydroxyl groups significantly influences the oxidation potential. For anthocyanins, the oxidation process is pH-dependent, with oxidation potentials generally shifting to lower values as the pH increases. While specific DPV data for this compound is scarce, studies on related anthocyanins indicate that the first oxidation peak, corresponding to the oxidation of the B-ring hydroxyl groups, occurs at a relatively low positive potential.

Table 2: Anticipated Differential Pulse Voltammetry (DPV) Parameters for this compound

| Parameter | Anticipated Observation | Rationale based on Analogous Compounds |

| Oxidation Peak Potential (Epa) | Low positive potential | The 3',4',5'-trihydroxyl substitution on the B-ring facilitates electron donation. |

| pH Dependence | Epa decreases with increasing pH | Involvement of protons in the oxidation-reduction reaction. |

| Peak Shape | Well-defined, symmetrical for reversible processes | DPV provides high resolution for electrochemical signals. |

Cyclic Voltammetry (CV) for Electron-Shuttling Capabilities

Cyclic Voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox behavior and electron transfer mechanisms of chemical species. In a CV experiment, the potential of a working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is plotted against the applied potential, producing a cyclic voltammogram.

The shape of the cyclic voltammogram provides valuable information about the thermodynamics and kinetics of the electron transfer process. For a reversible one-electron process, the separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔEp) is theoretically 59 mV at 25 °C, and the ratio of the peak currents (ipa/ipc) is equal to one.

The electron-shuttling capability of a compound refers to its ability to act as a mediator in electron transfer reactions, being repeatedly oxidized and reduced without significant degradation. This property is crucial for the antioxidant activity of many natural compounds. For anthocyanins, CV studies have shown that they can undergo reversible or quasi-reversible redox cycling. This reversible behavior is indicative of their potential to act as effective electron shuttles. The 3',4',5'-trihydroxyl substitution pattern on the B-ring of this compound is expected to confer significant electron-donating and, consequently, electron-shuttling capabilities.

Table 3: Expected Cyclic Voltammetry (CV) Characteristics for this compound

| Parameter | Expected Observation | Implication for Electron-Shuttling |

| Redox Couple | Presence of both anodic and cathodic peaks | Indicates a reversible or quasi-reversible redox process. |

| Peak Separation (ΔEp) | Close to 59/n mV (where n is the number of electrons) for a reversible process | Suggests efficient electron transfer kinetics. |

| Peak Current Ratio (ipa/ipc) | Approximately 1 for a stable redox couple | Demonstrates the stability of the oxidized and reduced forms, essential for shuttling. |

Redox Chemistry and Electrochemical Properties of Tricetinidin

Investigation of Reduction Potential

The reduction potential of a compound is a measure of its tendency to acquire electrons and thereby be reduced. For flavonoids like tricetinidin, the oxidation potential, or the tendency to donate electrons, is more commonly studied and is directly related to their antioxidant capacity. The lower the oxidation potential, the more easily the compound can be oxidized, making it a more potent antioxidant.

Electrochemical studies on various anthocyanidins have established that the pattern of hydroxylation on the B-ring is a primary determinant of their redox potentials. mdpi.comcore.ac.uk Anthocyanidins with a pyrogallol (B1678534) group (three hydroxyl groups) on the B-ring, like delphinidin (B77816), are more easily oxidized than those with a catechol group (two hydroxyl groups), such as cyanidin (B77932). core.ac.uk Compounds with a single hydroxyl group on the B-ring, like pelargonidin, have the highest oxidation potentials and are thus the least active antioxidants among the common anthocyanidins. mdpi.comnih.gov

Tricetinidin possesses a pyrogallol B-ring, structurally similar to delphinidin. Therefore, it is predicted to have a low oxidation potential, comparable to that of delphinidin, indicating a high propensity to donate electrons. This electron-donating ability is the basis of its strong antioxidant activity. mdpi.comnih.gov The first oxidation peak, which is the most significant for antioxidant action, corresponds to the oxidation of the B-ring hydroxyl groups. core.ac.uk For delphinidin, this occurs at a less positive potential compared to other anthocyanidins, a characteristic expected to be shared by tricetinidin. core.ac.uk

Table 1: Comparative Oxidation Potentials of Common Anthocyanidins

| Anthocyanidin | B-Ring Substitution | Relative Antioxidant Activity |

|---|---|---|

| Delphinidin | 3',4',5'-Trihydroxyl | Very High mdpi.comnih.gov |

| Tricetinidin (predicted) | 3',4',5'-Trihydroxyl | Very High |

| Petunidin (B3231668) | 3'-Methoxy, 4',5'-Dihydroxyl | High nih.gov |

| Cyanidin | 3',4'-Dihydroxyl | High mdpi.comnih.gov |

| Pelargonidin | 4'-Hydroxyl | Low mdpi.comnih.gov |

| Peonidin (B1209262) | 3'-Methoxy, 4'-Hydroxyl | Low nih.gov |

This table is generated based on established structure-activity relationships for anthocyanidins. Predicted values for Tricetinidin are based on its structural similarity to Delphinidin.

Electron Transfer Mechanisms in Biochemical Systems

The antioxidant activity of anthocyanins is primarily executed through electron transfer (ET) or hydrogen atom transfer (HAT) mechanisms, which allow them to neutralize free radicals. mdpi.com In biochemical systems, tricetinidin, like other potent antioxidant flavonoids, can act as a reducing agent, donating electrons to reactive oxygen species (ROS) and other radicals. mdpi.com

The flavylium (B80283) cation structure, characteristic of anthocyanidins, is a key participant in these electron transfer reactions. The process is often pH-dependent, with the molecule existing in different structural forms (flavylium cation, quinoidal base, carbinol pseudobase, and chalcone) at various pH levels. uc.ptljmu.ac.uk The electron-donating capacity is generally highest in the anionic forms that predominate at higher pH, making them more potent reductants. researchgate.net

In biological contexts, the interaction of flavonoids with cellular components can modulate their redox properties. For instance, binding to proteins or membranes can alter the reduction potential of the flavonoid, potentially enhancing its ability to reduce targets like cytochrome c. researchgate.net The ability of flavonoids to shuttle electrons makes them effective electrochemical catalysts in biological systems, facilitating redox reactions that can mitigate oxidative stress. mdpi.comnih.gov The pyrogallol group on tricetinidin's B-ring makes it particularly effective in these electron transfer reactions, contributing to its protective effects against oxidative stress-induced cellular damage. acs.org

Relationship Between Structural Features and Redox Activity

The redox activity of anthocyanidins is intricately linked to their molecular structure. The key features determining their electron-donating capacity are:

Number and Position of Hydroxyl Groups on the B-ring: This is the most critical factor. An increase in the number of hydroxyl (OH) groups on the B-ring enhances antioxidant activity by lowering the oxidation potential. nih.gov The ortho-dihydroxyphenyl (catechol) structure of cyanidin and the trihydroxyphenyl (pyrogallol) structure of delphinidin and tricetinidin are particularly important for high redox activity. mdpi.comu-tokyo.ac.jp These structures readily donate electrons and stabilize the resulting phenoxyl radical through resonance. mdpi.com

Glycosylation: The presence of sugar moieties, which distinguishes anthocyanins from anthocyanidins, can influence redox activity. Glycosylation can sometimes decrease antioxidant activity due to steric hindrance, which may interfere with the molecule's ability to interact with free radicals. core.ac.uk As an aglycone, tricetinidin's redox-active hydroxyl groups are unencumbered.

Methoxylation: The replacement of a hydroxyl group with a methoxy (B1213986) (-OCH₃) group on the B-ring generally decreases antioxidant activity. nih.gov This is observed when comparing cyanidin to peonidin or delphinidin to petunidin and malvidin. The electron-donating capacity of a methoxy group is less than that of a hydroxyl group in this context. uc.pt

Tricetinidin's structure, featuring a pyrogallol B-ring and lacking a C3-hydroxyl group, positions it as a potent antioxidant. Its high number of B-ring hydroxyl groups provides a low oxidation potential, facilitating efficient electron donation to neutralize free radicals. nih.gov This structural configuration underscores its significant potential in applications targeting oxidative stress.

Stability and Degradation Pathways of Tricetinidin Chloride

Influence of pH on Structural Forms and Stability

The stability and color of Tricetinidin chloride are profoundly dependent on the pH of the solution due to the ionic nature of its molecular structure. researchgate.netnih.gov Like other anthocyanidins, it exists in a state of equilibrium among several structural forms, each dominating at a specific pH range. researchgate.net

At a very low pH (around 1.0-3.0), the molecule is predominantly in the form of the red-colored flavylium (B80283) cation . researchgate.netnih.gov This form is generally the most stable. nih.gov As the pH increases to values between 4 and 5, a kinetic and thermodynamic competition occurs, leading to the formation of two colorless species: the carbinol pseudobase and the chalcone (B49325) . researchgate.netnih.gov The equilibrium between the flavylium cation and the carbinol is established through hydration. researchgate.net At this pH range, an anthocyanin solution typically has very little color. nih.gov

In the neutral to slightly alkaline range (pH > 7), further deprotonation can lead to the formation of purplish or blue quinonoidal species. researchgate.netnih.gov However, at these higher pH values, anthocyanins are generally unstable and prone to degradation. researchgate.netnih.gov The degradation often involves the opening of the flavonoid structure to form a chalcone, which can then be further broken down into phenolic acid and aldehyde compounds. researchgate.netscielo.br The equilibrium among these four primary structural forms—flavylium cation, quinoidal base, carbinol, and chalcone—coexists at pH values between 4 and 6. researchgate.net

| pH Range | Predominant Structural Form | Appearance | Relative Stability |

|---|---|---|---|

| < 3 | Flavylium Cation | Red/Purple researchgate.net | High nih.gov |

| 4 - 5 | Carbinol Pseudobase / Chalcone | Colorless / Pale Yellow researchgate.net | Low nih.gov |

| 6 - 7 | Quinoidal Base | Purple/Blue nih.gov | Unstable |

| > 7 | Degradation Products | Colorless/Brown researchgate.netscielo.br | Degraded researchgate.net |

Photodegradation Mechanisms Under Different Light Conditions

Exposure to light, particularly UV radiation, is a significant factor in the degradation of anthocyanidins. scispace.commdpi.com The pH of the solution plays a crucial role in the rate of photodegradation because it dictates the predominant structural form of the anthocyanin. mdpi.com In acidic environments, where the more stable flavylium cation exists, anthocyanins exhibit relatively higher stability under light. mdpi.com

The photodegradation process can be initiated by the excitation of the flavylium cation upon exposure to light. scispace.com While the end products of light-induced degradation can be similar to those from thermal degradation, the kinetic pathway is distinct. scispace.com Exposure to light can also deactivate the colorless hydration products of anthocyanins through UV excitation. mdpi.com

Thermal Stability and Degradation Kinetics

Temperature is a critical factor influencing the stability of anthocyanidins. nih.gov Generally, as temperature increases, the rate of degradation accelerates. nih.govnih.gov Thermal degradation of anthocyanins typically follows a first-order kinetic model. nih.govnih.gov

Tricetinidin belongs to the 3-deoxyanthocyanidins, a class of anthocyanins noted for their enhanced stability against heat and bleaching compared to their hydroxylated counterparts. researchgate.net The absence of a hydroxyl group at the C-3 position contributes to this increased thermal stability. researchgate.net Studies on 3-deoxyanthocyanidins have shown high color retention even after treatments at 95°C for 2 hours. researchgate.net The primary degradation products resulting from heat treatment at pH 3–7 have been identified as chalcones. researchgate.net The enhanced thermal stability is attributed to a slower rate of chalcone formation and a greater resistance to the fission of the C-ring. researchgate.net

The degradation kinetics are often described using parameters like the reaction rate constant (k) and half-life (t1/2), with the temperature dependence of the reaction rate constant modeled by the Arrhenius equation. scielo.brnih.gov

| Temperature (°C) | Rate Constant (k) (h⁻¹) | Half-Life (t₁/₂) (h) | Reference Compound/Extract |

|---|---|---|---|

| 70 | 0.026 | 26.6 | H. sabdariffa Extract (HCl-Methanol) scielo.br |

| 80 | 0.031 | 22.3 | H. sabdariffa Extract (HCl-Methanol) scielo.br |

| 90 | 0.039 | 17.7 | H. sabdariffa Extract (HCl-Methanol) scielo.br |

Impact of Metal Ions on Stability

The stability and color of anthocyanidins can be significantly influenced by the presence of metal ions. nih.gov Anthocyanidins that possess a catechol (ortho-dihydroxyphenyl) or pyrogallol (B1678534) group on the B-ring, such as tricetinidin, can chelate with metal ions like aluminum (Al³⁺) or iron (Fe³⁺). scispace.comsemanticscholar.org This complexation often results in a bathochromic shift (a shift to longer wavelengths), leading to a "bluing" effect on the color of the solution. semanticscholar.org

Metal chelation generally enhances the stability of the anthocyanidin molecule. semanticscholar.org The formation of these complexes can protect the flavylium cation from hydration and subsequent degradation. researchgate.net The extent of this stabilization and the resulting color are dependent on the specific metal ion, the anthocyanidin structure, the metal-to-pigment ratio, and the pH of the medium. semanticscholar.org For instance, even small concentrations of metal ions can trigger significant color shifts and increase the half-life of the pigment, particularly at neutral or slightly alkaline pH. semanticscholar.org

Strategies for Enhancing Stability in Research Matrices

Given the inherent instability of anthocyanidins under various conditions, several strategies have been developed to enhance their stability for research and other applications. nih.govsemanticscholar.org These methods primarily involve structural modification or physical protection of the molecule.

Structural Modifications:

Acylation: The esterification of hydroxyl groups on the anthocyanidin structure with organic acids (acylation) can substantially increase stability. nih.govmdpi.com The acyl groups can provide steric hindrance, which reduces the susceptibility of the flavylium cation to nucleophilic attack by water. semanticscholar.orgmdpi.com Aromatic acyl groups can also stack with the pyrylium (B1242799) ring, an effect known as intramolecular co-pigmentation, which further stabilizes the molecule. mdpi.com

Encapsulation:

Microencapsulation and Nanoencapsulation: This physical method involves entrapping the anthocyanidin within a protective wall material. semanticscholar.orgpan.olsztyn.pl Techniques like spray-drying, freeze-drying, and liposome (B1194612) formation are commonly used. pan.olsztyn.plchemfaces.commyfoodresearch.com The wall material, often a carbohydrate like maltodextrin (B1146171) or a protein, acts as a barrier against oxygen, light, and adverse pH, thereby slowing down degradation. nih.govpan.olsztyn.pl Nanoemulsions and nanoliposomes are advanced strategies that can further improve the physicochemical stability of these compounds. semanticscholar.org

| Technique | Common Wall Material(s) | Principle of Protection |

|---|---|---|

| Spray-Drying | Maltodextrin, Gums, Soy Protein Isolate nih.govpan.olsztyn.pl | Forms a solid matrix, protecting from oxygen and light. pan.olsztyn.pl |

| Freeze-Drying | Various biopolymers | High retention of the compound by sublimating the solvent at low temperature. myfoodresearch.com |

| Liposome Encapsulation | Phospholipids (e.g., Lecithin) semanticscholar.orgchemfaces.com | Creates a lipid bilayer vesicle enclosing the aqueous core containing the anthocyanin. chemfaces.com |

| Nanoemulsions | Oil, water, surfactants semanticscholar.org | Forms a stable oil-in-water or water-in-oil nanoscale dispersion. semanticscholar.org |

Biological Activities and Underlying Molecular Mechanisms in Vitro and in Vivo Models, Excluding Human Clinical Trials

Antioxidant Activity and Free Radical Scavenging

Tricetinidin, a 3-deoxyanthocyanidin, demonstrates notable antioxidant properties. Like other polyphenolic compounds, its structure lends itself to scavenging radical oxygen species. researchgate.net The health-promoting effects of 3-deoxyanthocyanidins such as tricetinidin are considered to be closely linked to their potent antioxidant activity. researchgate.net

Scavenging of Reactive Oxygen Species (ROS)

Tricetinidin has been shown to effectively reduce the formation of intracellular reactive oxygen species (ROS). researchgate.net In a study using rat kidney cells, treatment with the superoxide-inducer antimycin A led to a significant increase in ROS, and the combination with tricetinidin protected the cells from this oxidative stress. researchgate.net This activity is a key component of its protective effects against cellular damage. researchgate.netmdpi.com

Protection Against Oxidative Stress-Induced Cellular Damage

The compound provides protection against cellular damage induced by oxidative stress. researchgate.net Oxidative stress can lead to an increase in oxidatively modified macromolecules like DNA, which is associated with various pathological conditions. mdpi.com Tricetinidin's ability to counter the effects of oxidative inducers demonstrates its potential as a protective agent for cells. researchgate.net

Modulation of Endogenous Antioxidant Systems (e.g., Heme Oxygenase-1 (HO-1) Upregulation)